molecular formula C11H14N2O B14353604 2-Oxazolamine, 4,5-dihydro-4,4-dimethyl-N-phenyl- CAS No. 91180-73-3

2-Oxazolamine, 4,5-dihydro-4,4-dimethyl-N-phenyl-

Cat. No.: B14353604
CAS No.: 91180-73-3
M. Wt: 190.24 g/mol
InChI Key: ZJHZWLBHXRUZSD-UHFFFAOYSA-N
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Description

2-Oxazolamine, 4,5-dihydro-4,4-dimethyl-N-phenyl- is a heterocyclic compound that features an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolamine, 4,5-dihydro-4,4-dimethyl-N-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of amido-nitriles with nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxazolamine, 4,5-dihydro-4,4-dimethyl-N-phenyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds.

Scientific Research Applications

2-Oxazolamine, 4,5-dihydro-4,4-dimethyl-N-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Oxazolamine, 4,5-dihydro-4,4-dimethyl-N-phenyl- exerts its effects involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Oxazolamine, 4,5-dihydro-4,4-dimethyl-N-phenyl- apart is its specific substitution pattern, which can influence its reactivity and interactions in both chemical and biological contexts. This uniqueness makes it a valuable compound for specialized applications.

Properties

CAS No.

91180-73-3

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

4,4-dimethyl-N-phenyl-5H-1,3-oxazol-2-amine

InChI

InChI=1S/C11H14N2O/c1-11(2)8-14-10(13-11)12-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,13)

InChI Key

ZJHZWLBHXRUZSD-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)NC2=CC=CC=C2)C

Origin of Product

United States

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